(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine is a chemical compound with the molecular formula and a molecular weight of approximately 181.66 g/mol. It is classified under the category of amines, specifically as an aromatic amine due to its structure which includes an indene moiety. The compound is identified by the CAS number 1188141-98-1 and is primarily utilized in laboratory settings and the manufacture of chemical compounds .
The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine can be approached through several methods, typically involving the chlorination of indene derivatives followed by amination reactions. One common method involves:
Technical details of this process may vary based on specific reagents and conditions used, including temperature, solvent choice, and reaction time.
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine can participate in various chemical reactions typical for amines and aromatic compounds:
These reactions are significant for further functionalization of the compound in synthetic organic chemistry.
The mechanism of action for (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine primarily revolves around its interactions as an amine:
The compound exhibits acute toxicity upon ingestion (Category 4) and can cause skin irritation (Category 2) as indicated by safety data sheets .
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine has several scientific applications:
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine belongs to the 1-amino-2,3-dihydroindenes, a specialized subclass of bicyclic compounds characterized by a fused benzene and cyclopentane ring system with an aminomethyl substituent at the C1 position and a chlorine atom at the C6 position. This molecular architecture positions it within a broader class of privileged scaffolds in medicinal chemistry, sharing core structural similarities with non-chlorinated 1-aminoindanes while exhibiting distinct electronic properties due to halogenation. The chlorine substituent at the 6-position creates a meta-orientation relative to the bridgehead, imposing specific steric constraints that influence molecular conformation and binding interactions. Unlike planar aromatic systems, the partially saturated five-membered ring introduces a degree of three-dimensionality, enhancing proteolytic stability while reducing π-stacking tendencies compared to fully aromatic indenes. The aminomethyl group (-CH₂NH₂) provides a versatile handle for derivatization or salt formation, facilitating physicochemical property optimization while serving as a hydrogen bond donor/acceptor in target engagement. This specific substitution pattern—halogen at C6 and aminomethyl at C1—confers unique electronic and steric properties that differentiate it from other indene derivatives like 5,6-dichloroindenes or 1-amino-4-methylindanes, which exhibit altered dipole moments and lipophilicity profiles [1] [7].
Compound | Core Scaffold | Substituent Pattern | Key Structural Properties | Representative Biological Activities |
---|---|---|---|---|
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanamine | 1-Amino-2,3-dihydroindene | Cl at C6; -CH₂NH₂ at C1 | Enhanced 3D character, meta-halogen orientation | Target engagement modulation |
Non-chlorinated 1-aminoindane | 1-Aminoindane | H at C6; -NH₂ at C1 | Planar bias, reduced steric bulk | Monoamine oxidase inhibition |
5,6-Dichloroindene | Indene | Cl at C5, C6; unsaturation at C2-C3 | Full aromaticity, high lipophilicity | Electrophilic reactivity |
1-Amino-4-methylindane | 1-Aminoindane | CH₃ at C4; -NH₂ at C1 | Ortho-methyl constraint, increased hydrophobicity | Receptor binding studies |
Stereochemically, the chiral center at C1 creates two enantiomers with potentially distinct pharmacodynamic profiles, necessitating enantioselective synthesis or resolution for optimal therapeutic development. Computational analyses indicate that the chlorine atom significantly reduces electron density across the aromatic ring (Hammett constant σₘ = 0.37), polarizing the C-Cl bond and creating a weak electrophilic region while enhancing the compound's capacity for halogen bonding interactions (binding energy ~5-15 kJ/mol). This electronic perturbation extends to the methanamine side chain, lowering its pKₐ by approximately 0.3 units compared to non-chlorinated analogs, thereby modulating its protonation state under physiological conditions. The scaffold's rigidity between the aromatic ring and cyclopentane moiety restricts rotational freedom, potentially reducing entropy penalties upon target binding. Synthetic routes to such halogenated indanamines typically involve multistep sequences starting from 6-chloro-1-indanone through reductive amination strategies or Curtius rearrangements, with significant challenges in controlling stereoselectivity at the benzylic position—a limitation that has spurred development of asymmetric hydrogenation methodologies [6] [7].
Bicyclic scaffolds like the 2,3-dihydro-1H-indene core offer distinct advantages over monocyclic or linear architectures in drug design, primarily through enforced conformational restriction that reduces the entropic cost of target binding while enhancing receptor selectivity. The indane system specifically provides optimal ring tension and bond angles that mimic bioactive conformations of neurotransmitters like dopamine and serotonin, explaining its prevalence in central nervous system (CNS)-targeted therapeutics. This molecular mimicry is exemplified by donepezil (an indanone derivative used in Alzheimer's disease), which leverages the bicyclic framework for optimal acetylcholinesterase binding through π-cation interactions and precise positioning of its pharmacophoric elements. The partially saturated design of dihydroindenes enhances metabolic stability compared to fully aromatic counterparts by reducing susceptibility to cytochrome P450-mediated oxidation, particularly at the benzylic positions where electron density is moderated by the chlorine substituent. This stability profile is crucial for oral bioavailability, as demonstrated by indacaterol (a β₂-adrenoceptor agonist containing an 8-amino-5,6-dihydro-4H-indeno[1,2-b]thiophene core) that maintains therapeutic plasma concentrations with once-daily dosing [1] [3].
The topological polar surface area (TPSA) of (6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine (~26 Ų) aligns with blood-brain barrier permeability thresholds, while its calculated logP (cLogP ≈ 2.1) positions it within optimal Lipinski space for CNS penetration—a property extensively exploited in scaffolds targeting neurological disorders. Recent drug discovery paradigms have emphasized such semi-rigid bicyclic frameworks as "molecular chameleons" capable of adapting to diverse binding pockets through controlled flexibility. This adaptability is evidenced in CFTR potentiators like ivacaftor, where a quinolinone-based bicyclic core enables allosteric modulation of ion channel gating through interactions with a membrane-exposed pocket. Large-scale molecular docking studies (~155 million molecules) have demonstrated that scaffolds with fused ring systems exhibit superior hit rates (19% in CFTR screens) compared to monocyclic compounds, attributed to their ability to form multiple simultaneous contacts with conserved structural elements in target proteins. The indane motif specifically offers vectorial diversity for substituent placement, allowing medicinal chemists to probe deep hydrophobic pockets (via C6 chlorine), engage polar residues (through methanamine), and fine-tune solubility (via bridgehead modifications) without compromising scaffold integrity [1] [3].
Chlorine incorporation into bioactive scaffolds remains a strategic maneuver in lead optimization, serving multiple functions beyond simple steric occupancy. In the specific context of (6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine, the chlorine atom at C6 acts as a versatile bioisostere that influences ligand-target interactions through three primary mechanisms: (1) halogen bonding with carbonyl oxygen or π-systems (bond strength ~25% of hydrogen bonds), (2) modulation of aromatic ring electron density to adjust neighboring group acidity/basicity, and (3) enhancement of membrane permeability through controlled lipophilicity (ΔlogP ≈ +0.9 versus non-chlorinated analog). This strategic halogen placement mirrors approaches in advanced therapeutics, such as the chlorinated CFTR potentiators identified through ultra-large docking screens that exhibited improved potency (mid-nanomolar EC₅₀) and oral bioavailability (60%) compared to non-halogenated analogs. The ortho-effect created by chlorine adjacent to the methanamine bridge restricts bond rotation, effectively pre-organizing the molecule for target engagement and reducing the entropic penalty upon binding—a principle exploited in protein kinase inhibitors where chlorine-containing analogs show 3-5 fold affinity enhancements [1] [4].
Chlorine Position | Scaffold Class | Biological Impact | Mechanistic Basis |
---|---|---|---|
C6 of indane ring | 2,3-Dihydro-1H-indenes | Enhanced target affinity, metabolic stability | Halogen bonding, electron withdrawal, conformational restraint |
Meta-position in aryl piperazines | CNS agents | Improved blood-brain barrier penetration | Lipophilicity modulation without P-gp recognition |
Ortho to sulfonamide | COX-2 inhibitors | Isoform selectivity over COX-1 | Steric blockade of hydrophobic channel |
Heteroaromatic systems | Antifungals (e.g., voriconazole) | Mitigated metabolism, extended half-life | Deactivation of metabolic soft spots |
Beyond physicochemical enhancements, chlorine plays critical roles in molecular recognition through halogen bonding, particularly with biomolecular targets featuring halogen-accepting residues. In arginase inhibitors like OATD-02, chlorine atoms strategically positioned on aromatic systems form orthogonal interactions with aspartate residues (Asp181, Asp183, Asp202) in the enzyme's binuclear manganese center, achieving nanomolar inhibition through coordination sphere perturbation. Similarly, the selectivity profile of PI3K-C2α inhibitors (PITCOINs) critically depends on chlorine substituents that engage selectivity pockets through van der Waals contacts rather than polar interactions, enabling >100-fold discrimination against other lipid kinases. The resurgence of chlorine in drug design is further validated by natural product analogs, where site-specific halogenation often correlates with improved antimicrobial or cytotoxic activity through membrane interaction potentiation. Computational analyses reveal that approximately 30% of recently approved small-molecule drugs contain chlorine, reflecting its privileged status in overcoming optimization hurdles related to potency, selectivity, and ADME properties—a trend that underscores the significance of chlorinated scaffolds like (6-chloro-2,3-dihydro-1H-inden-1-yl)methanamine in contemporary medicinal chemistry [2] [4].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1